4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is an organic compound with a complex structure that includes a hydrazone linkage and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves the condensation of 2-chlorobenzoic acid with 4-formylphenyl hydrazine, followed by esterification with phenylcarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azines.
Reduction: The compound can be reduced to form hydrazines.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with biological molecules. The hydrazone linkage can form hydrogen bonds with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the compound’s anti-cancer properties. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate: A similar compound without the chlorine atom, used in similar applications.
Uniqueness
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can enhance its reactivity and potential applications in medicinal chemistry. The chlorine atom can participate in additional chemical reactions, making this compound more versatile compared to its analogs.
Properties
Molecular Formula |
C21H15ClN2O3 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+ |
InChI Key |
RJAYZJHASQCUKB-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.